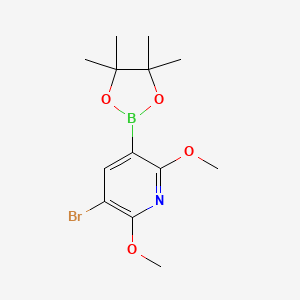
1-ethyl-4-iodo-2-(propan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-ethyl-4-iodo-2-(propan-2-yl)benzene” is an organic compound . It is a derivative of benzene, which is a cyclic hydrocarbon . The compound contains an ethyl group (C2H5), an iodo group (I), and a propan-2-yl group (CH(CH3)2) attached to the benzene ring .
Synthesis Analysis
The synthesis of benzene derivatives typically involves electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “1-ethyl-4-iodo-2-(propan-2-yl)benzene” can be deduced from its name. It has a benzene ring as the base structure. The “1-ethyl” indicates an ethyl group attached to the first carbon of the benzene ring. The “4-iodo” indicates an iodine atom attached to the fourth carbon. The “2-(propan-2-yl)” indicates a propan-2-yl group attached to the second carbon .Chemical Reactions Analysis
Benzene derivatives, including “1-ethyl-4-iodo-2-(propan-2-yl)benzene”, can undergo various chemical reactions. One of the most common is electrophilic aromatic substitution . In this reaction, an electrophile replaces a hydrogen atom in the aromatic system .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-ethyl-4-iodo-2-(propan-2-yl)benzene” can be determined by various experimental methods. These properties may include melting point, boiling point, density, molecular formula, molecular weight, and others .Wirkmechanismus
The mechanism of electrophilic aromatic substitution, a common reaction for benzene derivatives, involves two steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethyl-4-iodo-2-(propan-2-yl)benzene involves the introduction of an ethyl group, an iodine atom, and a propan-2-yl group onto a benzene ring.", "Starting Materials": [ "Benzene", "Ethyl bromide", "Iodine", "Propan-2-ol", "Sodium hydroxide", "Sodium iodide", "Sulfuric acid", "Sodium bicarbonate", "Magnesium", "Diethyl ether" ], "Reaction": [ "Step 1: Bromination of benzene using sulfuric acid and sodium nitrate to obtain bromobenzene.", "Step 2: Alkylation of bromobenzene with ethyl bromide in the presence of magnesium and diethyl ether to obtain ethylbromobenzene.", "Step 3: Reduction of ethylbromobenzene using sodium iodide and propan-2-ol to obtain 1-ethyl-4-iodobenzene.", "Step 4: Alkylation of 1-ethyl-4-iodobenzene with propan-2-yl chloride in the presence of sodium bicarbonate to obtain 1-ethyl-4-iodo-2-(propan-2-yl)benzene." ] } | |
CAS-Nummer |
1369942-30-2 |
Molekularformel |
C11H15I |
Molekulargewicht |
274.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




